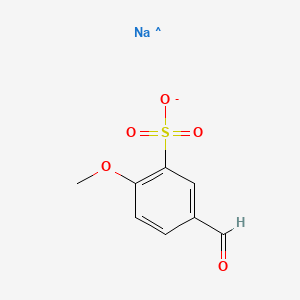

5-Formyl-2-methoxybenzene-1-sulfonate sodium

説明

2. 製法

合成ルートと反応条件

5-ホルミル-2-メトキシベンゼン-1-スルホン酸ナトリウムの合成は、一般的に5-ホルミル-2-メトキシベンゼンのスルホン化によって行われます。 このプロセスは、硫酸またはクロロスルホン酸をスルホン化剤として使用し、制御された条件下で行うことで、目的のスルホン酸の生成を確実にすることができます.

工業生産方法

工業的な設定では、5-ホルミル-2-メトキシベンゼン-1-スルホン酸ナトリウムの生産は、温度、圧力、反応物の濃度などの反応条件を最適化することで規模拡大されています。 連続フロー反応器や自動システムの使用は、大規模生産における一貫性と効率の維持に役立ちます.

特性

分子式 |

C8H7NaO5S- |

|---|---|

分子量 |

238.19 g/mol |

InChI |

InChI=1S/C8H8O5S.Na/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/p-1 |

InChIキー |

RXHQZEGVZGETFZ-UHFFFAOYSA-M |

正規SMILES |

COC1=C(C=C(C=C1)C=O)S(=O)(=O)[O-].[Na] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxybenzene-1-sulfonate sodium typically involves the sulfonation of 5-formyl-2-methoxybenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the formation of the desired sulfonate .

Industrial Production Methods

In industrial settings, the production of 5-Formyl-2-methoxybenzene-1-sulfonate sodium is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production .

化学反応の分析

4. 科学研究の応用

5-ホルミル-2-メトキシベンゼン-1-スルホン酸ナトリウムは、いくつかの科学研究分野で使用されています。

科学的研究の応用

5-Formyl-2-methoxybenzene-1-sulfonate sodium is utilized in several scientific research fields:

作用機序

6. 類似化合物の比較

独自性

5-ホルミル-2-メトキシベンゼン-1-スルホン酸ナトリウムは、ベンゼン環にホルミル基とスルホン酸基の両方が存在するため、ユニークです。 この組み合わせにより、さまざまな化学反応に関与することができ、合成化学における汎用性の高い試薬となります。 水への溶解性とさまざまな条件下での安定性は、科学研究における有用性をさらに高めています.

類似化合物との比較

Similar Compounds

- 2-Formylbenzenesulfonic acid sodium salt

- Sodium benzenesulfonate

- 5-Formyl-2-thienylboronic acid

- Sodium diphenylamine-4-sulfonate

- 5-Formyl-2-furanylboronic acid

Uniqueness

5-Formyl-2-methoxybenzene-1-sulfonate sodium is unique due to the presence of both a formyl group and a sulfonate group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry. Its solubility in water and stability under various conditions further enhance its utility in scientific research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。